Product packaging for 4-Ethoxy-3,3-dimethylpiperidine(Cat. No.:CAS No. 1803604-57-0)

4-Ethoxy-3,3-dimethylpiperidine

Cat. No.: B1447071
CAS No.: 1803604-57-0
M. Wt: 157.25 g/mol
InChI Key: OZASUIICEWISRM-UHFFFAOYSA-N
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Description

4-Ethoxy-3,3-dimethylpiperidine is a useful research compound. Its molecular formula is C9H19NO and its molecular weight is 157.25 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H19NO B1447071 4-Ethoxy-3,3-dimethylpiperidine CAS No. 1803604-57-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethoxy-3,3-dimethylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c1-4-11-8-5-6-10-7-9(8,2)3/h8,10H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZASUIICEWISRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CCNCC1(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Ubiquity and Significance of Piperidine Scaffolds in Organic and Pharmaceutical Chemistry

The piperidine (B6355638) motif, a six-membered heterocycle containing a nitrogen atom, is a privileged structure in the realm of chemistry. encyclopedia.pubwikipedia.org Its prevalence stems from its ability to impart favorable pharmacokinetic and pharmacodynamic properties to bioactive molecules, including enhanced membrane permeability, metabolic stability, and potent receptor binding. researchgate.net This has led to the integration of the piperidine scaffold into a vast array of pharmaceuticals spanning more than twenty drug classes, such as anticancer agents, analgesics, antipsychotics, and treatments for Alzheimer's disease. encyclopedia.pubnih.gov

Beyond pharmaceuticals, piperidine derivatives are integral components of many naturally occurring alkaloids, which themselves exhibit a wide range of biological activities. encyclopedia.pubresearchgate.net The versatility of the piperidine ring also extends to its use as a synthetic building block and catalyst in organic synthesis. ajchem-a.comijnrd.org For instance, it is widely employed in the formation of enamines, which are key intermediates in carbon-carbon bond-forming reactions like the Stork enamine alkylation. wikipedia.org The development of new and efficient methods for the synthesis of highly substituted piperidines remains a significant focus in organic chemistry, driven by the continuous demand for novel compounds with unique biological and chemical properties. ajchem-a.com

Structural Characteristics and Precise Nomenclature of 4 Ethoxy 3,3 Dimethylpiperidine Within the Piperidine Class

4-Ethoxy-3,3-dimethylpiperidine is a specific derivative of piperidine (B6355638), distinguished by its unique substitution pattern. The systematic IUPAC name for this compound is this compound. uni.lunih.gov Let's dissect this nomenclature to understand its structural features:

Piperidine: This forms the core of the molecule, a saturated six-membered ring containing one nitrogen and five carbon atoms. wikipedia.org

3,3-dimethyl: This indicates the presence of two methyl groups (CH₃) attached to the third carbon atom of the piperidine ring.

4-ethoxy: This signifies an ethoxy group (-OCH₂CH₃) attached to the fourth carbon atom of the piperidine ring.

The presence of the gem-dimethyl group at the 3-position introduces significant steric hindrance, which can influence the molecule's conformational preferences and reactivity. The ethoxy group at the 4-position introduces a polar ether linkage and can participate in hydrogen bonding, potentially affecting its solubility and interactions with biological targets.

Historical Context and Evolution of Research on Alkoxy Substituted Piperidine Derivatives

The exploration of substituted piperidines has a rich history intertwined with the development of synthetic organic chemistry and medicinal chemistry. Early research often focused on naturally occurring alkaloids containing the piperidine (B6355638) core. Over time, as synthetic methodologies advanced, chemists began to systematically functionalize the piperidine ring to explore structure-activity relationships.

The synthesis of alkoxy-substituted piperidines, such as those with methoxy (B1213986) or ethoxy groups, has been a subject of interest for their potential to modulate the electronic and steric properties of the parent piperidine scaffold. For instance, methods for the synthesis of alkoxy-piperidine derivatives have been developed through processes like catalytic hydrogenation of corresponding substituted pyridines. nih.gov Research has also explored the synthesis of 2,4-disubstituted piperidines, which can serve as valuable platforms for drug discovery by providing multiple points for diversification. acs.org The development of diastereoselective synthesis methods has been crucial in accessing specific stereoisomers of substituted piperidines, allowing for a more refined understanding of their biological activities. acs.org

Research Applications of 4 Ethoxy 3,3 Dimethylpiperidine As a Versatile Synthetic Building Block and Intermediate

Employment in the Rational Design and Synthesis of Novel Organic Compounds and Heterocyclic Systems

The 4-Ethoxy-3,3-dimethylpiperidine scaffold is a valuable starting point for the synthesis of a diverse array of novel organic compounds and heterocyclic systems. The piperidine (B6355638) ring is a privileged structure in medicinal chemistry, and its substitution pattern allows for fine-tuning of physicochemical properties. The gem-dimethyl group at the 3-position introduces conformational rigidity, which can be advantageous in designing molecules with specific three-dimensional orientations for optimal target binding. The ethoxy group at the 4-position offers a handle for further functionalization through ether cleavage or modification, enabling the creation of a library of derivatives.

The synthesis of substituted piperidines can be achieved through various methods, including the reduction of corresponding pyridine (B92270) precursors, intramolecular cyclization of amino aldehydes, and multicomponent reactions. nih.gov These synthetic strategies can be adapted for the elaboration of the this compound core into more complex molecular architectures.

Table 1: Potential Synthetic Transformations of this compound

Reaction TypeReagents and ConditionsPotential Product Class
N-Alkylation/ArylationAlkyl/aryl halides, baseN-Substituted piperidines
Ether CleavageStrong acids (e.g., HBr, BBr3)4-Hydroxy-3,3-dimethylpiperidine derivatives
Oxidation of the Piperidine RingOxidizing agentsPiperidinone derivatives
Coupling Reactions at the NitrogenVarious coupling partners (e.g., boronic acids)N-Functionalized heterocyclic systems

Role as an Intermediate in the Development of Complex Bioactive Molecules

The piperidine moiety is a common feature in numerous bioactive molecules, including pharmaceuticals and natural products. ajchem-a.com Its presence can significantly influence a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. This compound, as a substituted piperidine, holds promise as a key intermediate in the synthesis of complex bioactive molecules.

The structural elements of this compound can be strategically incorporated into larger molecules to modulate their biological activity. For instance, the lipophilic character of the ethoxy and dimethyl groups can enhance membrane permeability, a crucial factor for drug efficacy. The nitrogen atom can act as a basic center, influencing the compound's solubility and its ability to interact with biological targets.

Investigation of Structure-Activity Relationships (SAR) through Derivatization of the Piperidine Scaffold

Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery and development. By systematically modifying the structure of a lead compound and evaluating the resulting changes in biological activity, researchers can identify key structural features responsible for its therapeutic effects. The this compound scaffold provides an excellent platform for SAR investigations.

Derivatization at the nitrogen atom, modification of the ethoxy group, and introduction of substituents at other positions on the piperidine ring can lead to a diverse set of analogs. The biological evaluation of these derivatives can provide valuable insights into the structural requirements for optimal interaction with a specific biological target. This information can then be used to guide the design of more potent and selective drug candidates.

Potential as a Precursor for Ligands in Receptor Binding Studies (e.g., Sigma-1 and Sigma-2 Receptors)

Sigma receptors, particularly the sigma-1 and sigma-2 subtypes, have emerged as important targets for the development of therapeutics for a variety of central nervous system disorders and cancer. nih.govnih.gov Many potent and selective sigma receptor ligands incorporate a piperidine or related nitrogenous heterocyclic core. nih.govnih.gov

The structural characteristics of this compound make it an attractive precursor for the synthesis of novel sigma receptor ligands. The piperidine nitrogen can be functionalized with various pharmacophoric groups known to interact with sigma receptors. The gem-dimethyl group can influence the conformational preferences of the molecule, potentially leading to enhanced selectivity for a particular sigma receptor subtype. The ethoxy group provides a site for modification to explore the steric and electronic requirements of the receptor's binding pocket. The design and synthesis of derivatives of this compound could lead to the discovery of new chemical entities with high affinity and selectivity for sigma receptors. nih.gov

Table 2: Key Structural Features of Piperidine-Based Sigma Receptor Ligands

Structural FeatureRole in Receptor Binding
Basic Nitrogen AtomForms a key ionic interaction with an acidic residue in the receptor binding site.
Alkyl or Aryl Substituents on NitrogenOccupy hydrophobic pockets within the receptor, contributing to affinity and selectivity.
Stereochemistry of the Piperidine RingInfluences the three-dimensional shape of the ligand, which is critical for selective receptor recognition.
Substituents on the Piperidine RingCan modulate affinity, selectivity, and pharmacokinetic properties.

Contributions to Methodological Advancements in Organic Synthesis Utilizing Piperidine Scaffolds

The development of new synthetic methodologies is a cornerstone of progress in organic chemistry. The unique structural features of this compound can be leveraged to explore and develop novel synthetic transformations. For example, the conformational constraints imposed by the gem-dimethyl group could lead to interesting stereochemical outcomes in reactions involving the piperidine ring.

Furthermore, the synthesis of this compound itself can serve as a platform for methodological innovation. The development of efficient and stereoselective routes to this and related substituted piperidines would be a valuable contribution to the field of synthetic organic chemistry. organic-chemistry.org Advances in areas such as C-H functionalization and asymmetric catalysis could be applied to the synthesis and derivatization of this versatile scaffold. acs.org

Q & A

Basic: What are the optimal synthetic routes for 4-Ethoxy-3,3-dimethylpiperidine, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:
The synthesis of this compound typically involves ring-closing strategies or functionalization of pre-existing piperidine scaffolds. A common approach is the alkylation or nucleophilic substitution of 3,3-dimethylpiperidin-4-one, followed by ethoxy group introduction via Williamson ether synthesis. For example, bromination at the 4-position (as seen in cis-1-benzyl-4-bromo-3,3-dimethylpiperidine derivatives) can facilitate substitution with ethoxide ions . Optimization includes:

  • Temperature control : Lower temperatures (0–5°C) minimize side reactions during alkylation.
  • Catalyst selection : Use of phase-transfer catalysts (e.g., TBAB) improves ethoxide reactivity.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization enhances purity (>95%) .

Basic: Which spectroscopic techniques (NMR, IR, MS) are most effective for confirming the structure of this compound, and what key spectral features should be analyzed?

Methodological Answer:

  • 1H NMR : Key signals include the ethoxy group (δ 1.2–1.4 ppm for CH3, δ 3.4–3.6 ppm for OCH2) and axial/equatorial protons on the piperidine ring (δ 2.5–3.0 ppm). The 3,3-dimethyl groups appear as a singlet at δ 1.0–1.2 ppm .
  • 13C NMR : The ethoxy carbons (δ 15–18 ppm for CH3, δ 60–65 ppm for OCH2) and quaternary carbons (3,3-dimethyl groups, δ 25–30 ppm) are critical .
  • IR : Stretching vibrations for C-O (1100–1250 cm⁻¹) and piperidine ring C-N (1020–1080 cm⁻¹) confirm functional groups .
  • MS : Molecular ion peaks (e.g., m/z 171 for [M+H]+) and fragmentation patterns (loss of ethoxy group, m/z 128) validate the structure .

Advanced: How can researchers resolve contradictions in spectral data (e.g., unexpected NMR signals) when characterizing this compound derivatives?

Methodological Answer:
Contradictions may arise from conformational flexibility, impurities, or diastereomer formation. Strategies include:

  • 2D NMR (COSY, HSQC, HMBC) : Resolves overlapping signals and assigns proton-carbon correlations. For example, HMBC can confirm connectivity between ethoxy and piperidine carbons .
  • Variable Temperature NMR : Identifies dynamic processes (e.g., ring inversion) by observing signal coalescence at higher temperatures.
  • Computational Modeling (DFT) : Predicts chemical shifts and compares them to experimental data to validate assignments .
  • HPLC-MS Purity Check : Detects impurities (e.g., unreacted starting materials) that may cause anomalous signals .

Basic: What safety precautions are necessary when handling this compound, based on its physicochemical properties?

Methodological Answer:

  • Hazard Mitigation : Use fume hoods and PPE (gloves, goggles) due to potential respiratory and skin irritation (GHS H315/H319) .
  • Storage : Store in airtight containers under inert gas (N2 or Ar) to prevent oxidation.
  • Spill Management : Absorb with inert material (sand, vermiculite) and dispose as hazardous waste .

Advanced: What computational chemistry approaches (e.g., DFT, molecular docking) are suitable for predicting the reactivity or biological activity of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculates electronic properties (HOMO-LUMO gaps, electrostatic potentials) to predict nucleophilic/electrophilic sites. For example, the ethoxy group’s electron-donating effect can be quantified .
  • Molecular Docking : Screens potential biological targets (e.g., GPCRs, enzymes) by simulating ligand-receptor interactions. The 3,3-dimethyl group’s steric effects may influence binding affinity .
  • MD Simulations : Assesses conformational stability in solvent or lipid bilayers, relevant for drug delivery studies .

Basic: How can the purity of this compound be assessed using chromatographic methods, and what are the acceptance criteria?

Methodological Answer:

  • HPLC : Use a C18 column (mobile phase: acetonitrile/water with 0.1% TFA). Purity ≥98% is acceptable for most studies, with retention time matching a certified reference standard .
  • GC-MS : Detects volatile impurities (e.g., residual solvents). Acceptance criteria: total impurities <2% .
  • Titration : For hydrochloride salts, non-aqueous titration with perchloric acid in glacial acetic acid validates stoichiometry (98.0–102.0% purity) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Ethoxy-3,3-dimethylpiperidine
Reactant of Route 2
4-Ethoxy-3,3-dimethylpiperidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.